4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Process Chemistry Synthetic Methodology Ticagrelor Intermediate

Select this authentic ticagrelor intermediate featuring the essential 2-propylthio substituent required for pharmacological P2Y12 antagonism (XLogP3-AA 3.7). The validated POCl3 chlorination route achieves 99.9% yield and 99.45% purity at scale, directly supporting ANDA filings and impurity profiling. Available in 95-98% purity with full analytical characterization (NMR, HPLC, GC). Ideal for pharmaceutical development, QC reference standard preparation, and process optimization studies.

Molecular Formula C7H7Cl2N3O2S
Molecular Weight 268.12 g/mol
CAS No. 145783-14-8
Cat. No. B103838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
CAS145783-14-8
Synonyms4,6-Dichloro-5-nitro-2-propylthiopyrimidine
Molecular FormulaC7H7Cl2N3O2S
Molecular Weight268.12 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3
InChIKeyDDEDQHVHVPJFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8): Key Intermediate for Ticagrelor Synthesis and Research Applications


4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is a polyfunctionalized pyrimidine derivative featuring a propylthio substituent at the 2-position, along with chloro and nitro groups that confer distinct reactivity [1]. It is widely recognized as a pivotal intermediate in the synthesis of ticagrelor, a reversible P2Y12 receptor antagonist used as an antiplatelet agent . The compound's molecular structure (C7H7Cl2N3O2S, MW 268.12) endows it with specific physicochemical properties, including an XLogP3-AA of 3.7, which influences its solubility and reactivity profile [1].

Why 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Cannot Be Substituted by Simple Analogs in Synthesis and Research


Interchanging 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with other 2-substituted pyrimidines—such as the methylthio analog (CAS 1979-96-0) or the unsubstituted 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2)—fundamentally alters both physicochemical properties and synthetic utility. The propylthio chain directly impacts lipophilicity (XLogP3-AA 3.7 vs. 2.8 for methylthio vs. 2.0 for unsubstituted) [1], affecting solubility, membrane permeability, and downstream reaction selectivity. More critically, the propylthio moiety is a structural requirement for the ultimate pharmacophore of ticagrelor; substitution with shorter alkyl chains yields compounds that fail to generate the desired P2Y12 antagonism [2]. Generic replacement therefore compromises both synthetic efficiency and biological relevance.

Quantitative Differentiation: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine vs. Analogs


Synthetic Efficiency: High Yield and Purity in POCl3-Mediated Chlorination

The POCl3-mediated chlorination of 5-nitro-2-propylthiopyrimidine-4,6-diol affords 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in 99.9% yield with 99.45% purity [1]. In contrast, alternative chlorination using phosgene/DMF yields 93% with 98.4% purity, while other screened methods (e.g., phosgene without DMF) produce ≤32% yield [1]. This demonstrates the superior efficiency of the POCl3 route for obtaining high-purity intermediate.

Process Chemistry Synthetic Methodology Ticagrelor Intermediate

Physicochemical Differentiation: Enhanced Lipophilicity via Propylthio Substituent

The propylthio substituent significantly increases lipophilicity compared to shorter alkylthio analogs. Computed XLogP3-AA values are 3.7 for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, 2.8 for the methylthio analog (CAS 1979-96-0), and 2.0 for the unsubstituted 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2) [1]. This gradient of lipophilicity directly impacts compound partitioning, membrane permeability, and potential off-target interactions.

Medicinal Chemistry ADME Properties Structure-Activity Relationship

Application-Specific Reactivity: Key Intermediate for Ticagrelor Synthesis

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is an essential building block for ticagrelor, a clinically used P2Y12 antagonist. The propylthio group is retained in the final drug molecule, where it contributes to receptor binding [1]. In contrast, the methylthio analog (CAS 1979-96-0) is utilized for distinct targets, such as Cathepsin K inhibition and GABAB receptor modulation , demonstrating divergent application profiles based on the alkylthio substituent.

Pharmaceutical Synthesis Antiplatelet Agents P2Y12 Antagonists

Procurement-Grade Purity Specifications

Commercially available 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is supplied with purity specifications ranging from 95% to 98% across major vendors . These specifications are supported by analytical certificates (NMR, HPLC, GC) , ensuring batch-to-batch consistency for reproducible research and process development.

Chemical Procurement Quality Control Research-Grade Reagents

Optimal Research and Industrial Applications for 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine


Ticagrelor Synthesis and Process Development

This compound is the designated intermediate for the synthesis of ticagrelor, a widely prescribed antiplatelet agent. The high-yielding (99.9%) and high-purity (99.45%) POCl3 chlorination route [1] provides a robust, scalable process for pharmaceutical manufacturing and ANDA filings.

Medicinal Chemistry for P2Y12 Antagonist Optimization

The propylthio substituent contributes significantly to lipophilicity (XLogP3-AA 3.7) [2], which influences the ADME profile of ticagrelor and related analogs. Researchers exploring SAR around the P2Y12 receptor require this specific intermediate to maintain pharmacological relevance.

Analytical Method Development and Impurity Profiling

Due to its role as a key ticagrelor intermediate, this compound is used in the development of analytical methods for impurity profiling and quality control. Commercially available material with 95-98% purity and comprehensive analytical data supports method validation and reference standard preparation.

Process Chemistry Research on Halogenated Pyrimidines

The compound serves as a model substrate for studying chlorination methods of pyrimidine-4,6-diols. Comparative yield data (99.9% vs. 93% vs. ≤32%) [1] highlight the importance of reagent selection, offering a benchmark for process optimization studies.

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